molecular formula C13H23O4P B14208635 Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester CAS No. 790713-47-2

Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester

Cat. No.: B14208635
CAS No.: 790713-47-2
M. Wt: 274.29 g/mol
InChI Key: MDMRBTFLLNCBBJ-UHFFFAOYSA-N
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Description

Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a furan ring, which is further substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For example, the reaction of trimethyl phosphite with methyl iodide can yield dimethyl methylphosphonate .

Industrial Production Methods

Industrial production of phosphonic acid esters often involves the use of large-scale reactors where the Michaelis-Arbuzov reaction is carried out under controlled conditions. The reaction parameters, such as temperature, pressure, and the molar ratios of reactants, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of esters or amides .

Scientific Research Applications

Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biological pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester is unique due to the presence of the furan ring and the tert-butyl group. These structural features confer distinct chemical properties, such as increased stability and specific reactivity patterns, which differentiate it from other phosphonic acid esters .

Properties

CAS No.

790713-47-2

Molecular Formula

C13H23O4P

Molecular Weight

274.29 g/mol

IUPAC Name

2-tert-butyl-4-(diethoxyphosphorylmethyl)furan

InChI

InChI=1S/C13H23O4P/c1-6-16-18(14,17-7-2)10-11-8-12(15-9-11)13(3,4)5/h8-9H,6-7,10H2,1-5H3

InChI Key

MDMRBTFLLNCBBJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=COC(=C1)C(C)(C)C)OCC

Origin of Product

United States

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